molecular formula C26H27NO3 B14616162 (6-cyanonaphthalen-2-yl) 4-octoxybenzoate CAS No. 58573-80-1

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate

Cat. No.: B14616162
CAS No.: 58573-80-1
M. Wt: 401.5 g/mol
InChI Key: XFTJMRDYKMHTJT-UHFFFAOYSA-N
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Description

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is an organic compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6-position and an octyloxybenzoate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate typically involves a multi-step process:

    Formation of 6-cyanonaphthalene: This can be achieved by nitration of naphthalene followed by reduction and subsequent cyanation.

    Preparation of 4-octoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with octanol under acidic conditions.

    Esterification Reaction: The final step involves the esterification of 6-cyanonaphthalene with 4-octoxybenzoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate has several applications in scientific research:

    Material Science: Used in the development of liquid crystals and organic semiconductors.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxybenzoate ester group can enhance the compound’s solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (6-cyanonaphthalen-2-yl) 4-octylbenzoate
  • (6-cyanonaphthalen-2-yl) 4-methoxybenzoate
  • (6-cyanonaphthalen-2-yl) 4-ethoxybenzoate

Uniqueness

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is unique due to its specific combination of a cyano group and an octyloxybenzoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.

Properties

CAS No.

58573-80-1

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-octoxybenzoate

InChI

InChI=1S/C26H27NO3/c1-2-3-4-5-6-7-16-29-24-13-10-21(11-14-24)26(28)30-25-15-12-22-17-20(19-27)8-9-23(22)18-25/h8-15,17-18H,2-7,16H2,1H3

InChI Key

XFTJMRDYKMHTJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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